

Compound of Interest

Compound Name: 2-Pentylthiophene
Cat. No.: B1218760

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study **2-Pentylthiophene**. Aime

Introduction

Thiophene and its derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry, materials science, and the flvc
Computational chemistry provides powerful tools for elucidating the molecular properties of such compounds.^{[7][8]} Techniques like Density Functiona

Molecular Structure and Properties

2-Pentylthiophene consists of a thiophene ring substituted with a pentyl group at the second position. Its fundamental properties are summarized be

Table 1: Physicochemical Properties of **2-Pentylthiophene**

Property
Molecular Formula
Molecular Weight
CAS Number
Appearance
Boiling Point
Flash Point
Specific Gravity
Refractive Index

```
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  // Atom Definitions
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  C2 [label="C", pos="1.2,0.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
  C3 [label="C", pos="0.8,-1.1!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
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  C6 [label="C", pos="2.6,0.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
  C7 [label="C", pos="3.8,0.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
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```
C8 [label="C", pos="5.2,0.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
C9 [label="C", pos="6.4,0.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
C10 [label="C", pos="7.8,0.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Bonding
S1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- S1;
C2 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- C9;
C9 -- C10;

// Double Bonds (visual approximation)
C2 -- C3 [style=bold, color="#4285F4"];
C4 -- C5 [style=bold, color="#4285F4"];
}
```

3. Computational Methodology

The theoretical analysis of thiophene derivatives is predominantly performed using Density Functional Theory

- * **Methodology**: The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional)
- * **Basis Set**: A common choice for the basis set is 6-31G or a more extensive set like 6-311++G(d,p), which includes diffuse basis functions.
- * **Software**: Calculations are typically carried out using software packages like Gaussian, Q-Chem, or OpenBabel.

The general workflow for such a computational study is outlined below.

```
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 freq [label="Frequency Calculation\\n& Vibrational Analysis", fillcolor="#FBBC05", fontcolor="#202124"];
 elec [label="Electronic Property\\nAnalysis (HOMO/LUMO, MESP)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
 interp [label="Data Interpretation\\n& Comparison with Exp. Data", fillcolor="#5F6368", fontcolor="#FFFFFF"];

 // Edges
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 opt -> elec [color="#202124"];
 freq -> interp [color="#202124"];
 elec -> interp [color="#202124"];
}
```

## Results and Discussion

### Geometric Structure Analysis

Geometry optimization is the first step, where the molecule's lowest energy conformation is determined. This | [8]

Table 2: Typical Calculated Geometric Parameters of the Thiophene Ring

Parameter
C-S
C=C
C-C
C-H
Data based on DFT calculations for the parent thiophene molecule as a reference.
[8]

### Vibrational Analysis (FT-IR, FT-Raman)

Frequency calculations predict the vibrational modes of the molecule, which correspond to the peaks observed : [14]

Table 3: Illustrative Vibrational Frequencies for 2-Substituted Thiophenes

Assignment
N-H Stretch
C-H Stretch (Aromatic)
C-H Stretch (Aliphatic)
C=C Stretch (Ring)
C-C Stretch (Ring)
C-S Stretch (Ring)
Note: This table presents representative data for substituted thiophenes to illustrate the correlation between experimental

## NMR Spectral Analysis

NMR spectroscopy is a fundamental technique for structure elucidation. Computational methods can predict <sup>1</sup>H and <sup>13</sup>C chemical shifts for various molecules. [5]

Table 4: Experimental <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts (ppm) for **2-Pentylthiophene**

Nucleus
<sup>1</sup> H NMR
2.81 (CH <sub>2</sub> adjacent to ring)
1.68 (CH <sub>2</sub> )
1.34 (CH <sub>2</sub> )
1.33 (CH <sub>2</sub> )
0.90 (CH <sub>3</sub> )
<sup>13</sup> C NMR
31.50, 31.33, 29.91, 22.43 (Pentyl chain carbons)
14.00 (CH <sub>3</sub> carbon)
Data sourced from PubChem.
[5]

## Electronic Properties Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic properties of molecules. [18]

Table 5: Representative Calculated Electronic Properties for Thiophene Derivatives

Parameter
EHOMO
ELUMO
Energy Gap ( $\Delta E$ )
Values are representative for various thiophene derivatives studied by DFT methods.
[9][16]

The MESP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic

## Atomic Charge Distribution

Population analysis methods, such as Mulliken population analysis, distribute the total electron density among

## Application in Drug Development

Computational studies of thiophene derivatives are vital in drug discovery. [7]By predicting properties like I  
[7]

## Experimental Protocols

### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For liquid samples like **2-Pentylthiophene**, a thin film is prepared by placing a drop of
- Data Acquisition: The sample is placed in the spectrometer's sample holder. The spectrum is typically recorded [13]3. Background Correction: A background spectrum of the empty salt plates is recorded and automatically
- Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands.

## Fourier-Transform (FT)-Raman Spectroscopy

- Sample Preparation: A few milliliters of the liquid sample are placed in a glass vial or NMR tube.
- Data Acquisition: The sample is irradiated with a monochromatic laser source (e.g., Nd:YAG laser at 1064 nm) [13]3. Analysis: The spectrum (intensity vs. Raman shift in  $\text{cm}^{-1}$ ) is analyzed. Raman spectroscopy is particularly useful for organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) [5]2. Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For  $^1\text{H}$  NMR, data is acquired at a specific frequency [5]3. Processing: The raw data (Free Induction Decay, FID) is Fourier-transformed to produce the frequency spectrum.

- Analysis: The chemical shifts ( $\delta$ ), integration (for  $^1\text{H}$ ), and coupling patterns (multiplicity) are analyzed to determine the structure of the compound.

## Conclusion

The theoretical and computational study of **2-Pentylthiophene**, and thiophene derivatives at large, provides insights into their chemical properties and potential applications in various fields.

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